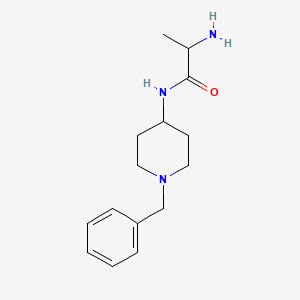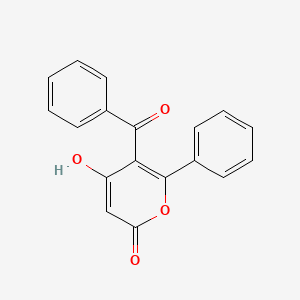![molecular formula C6H12ClNO B14800980 re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group and the hydrochloride salt. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The hydroxyl group is then introduced through a series of reactions, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of automated systems and continuous flow reactors could enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the ring system can form interactions with enzymes or receptors, leading to changes in their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: can be compared with other similar compounds, such as:
- rac-(1R,5S,6R)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- rel-((1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride
These compounds share similar bicyclic structures but differ in the specific substituents and stereochemistry. The unique features of This compound include its specific stereochemistry and the presence of the hydroxyl group, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H12ClNO |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
(1S,5R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-5-4(6)1-2-7-5;/h4-8H,1-3H2;1H/t4-,5+,6?;/m1./s1 |
Clé InChI |
MTAGMASLRLYPTF-OPYDDUKUSA-N |
SMILES isomérique |
C1CN[C@@H]2[C@@H]1C(C2)O.Cl |
SMILES canonique |
C1CNC2C1C(C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2,4-Dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14800908.png)
![2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14800913.png)

![(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14800923.png)

![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)

![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)
![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
